(e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one
CAS No.: 1799964-66-1
Cat. No.: VC5386543
Molecular Formula: C13H10O6
Molecular Weight: 262.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1799964-66-1 |
|---|---|
| Molecular Formula | C13H10O6 |
| Molecular Weight | 262.217 |
| IUPAC Name | 6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxypyran-2-one |
| Standard InChI | InChI=1S/C13H10O6/c14-9-4-2-7(5-10(9)15)1-3-8-6-11(16)12(17)13(18)19-8/h1-6,14-17H/b3-1+ |
| Standard InChI Key | KBZZJHPTCGVLDQ-HNQUOIGGSA-N |
| SMILES | C1=CC(=C(C=C1C=CC2=CC(=C(C(=O)O2)O)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Hispidin features a 2-pyrone ring substituted with hydroxyl groups at positions 3, 4, and 6, with a trans-configured styryl group at C-6 (Figure 1). The (E)-stereochemistry of the styryl moiety is critical for its biological activity and interaction with enzymes .
Molecular Formula: C₁₃H₁₀O₅
Molecular Weight: 246.21 g/mol
IUPAC Name: 6-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-3,4-dihydroxy-2H-pyran-2-one .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 240–242°C (decomposes) | |
| Solubility | Soluble in DMSO, methanol; insoluble in water | |
| UV-Vis Absorption | λₘₐₓ = 320 nm (pH-dependent) | |
| pKa Values | ~7.2 (phenolic hydroxyls) |
The compound’s fluorescence and pH-dependent spectral shifts make it suitable for optical studies . Its instability in alkaline conditions necessitates storage in acidic buffers .
Synthesis and Biosynthesis Pathways
Chemical Synthesis
Hispidin is synthesized via aldol condensation between caffeic acid derivatives and 4-hydroxy-6-methyl-2-pyrone, followed by oxidative cyclization . Key methods include:
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldol Condensation | NaOH, ethanol, 60°C, 12h | 45 | |
| Enzymatic Hydroxylation | Hispidin 3-hydroxylase, NADPH | 90 |
Enzymatic routes using fungal monooxygenases (e.g., Mycena chlorophos McH3H) offer higher regioselectivity for 3-hydroxyhispidin, a luciferin precursor .
Biosynthesis in Fungi
In bioluminescent fungi, hispidin is biosynthesized via:
-
Polyketide Pathway: Caffeic acid undergoes β-oxidation and cyclization to form hispidin .
-
Hydroxylation: McH3H catalyzes NADPH-dependent 3-hydroxylation to yield 3-hydroxyhispidin (fungal luciferin) .
Biological Activities and Mechanisms
Antioxidant and Anti-inflammatory Effects
Hispidin scavenges reactive oxygen species (ROS) via its catechol and α,β-unsaturated ketone moieties . It inhibits NF-κB and MAPK pathways, reducing pro-inflammatory cytokines like TNF-α and IL-6 .
| Mechanism | Cell Line Tested | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Apoptosis Induction | HepG2 (liver cancer) | 12.3 | |
| Angiogenesis Inhibition | HUVEC (endothelial cells) | 8.7 |
Hispidin downregulates VEGF and MMP-9, impeding tumor metastasis .
Role in Fungal Bioluminescence
Hispidin is a precursor to 3-hydroxyhispidin, the luciferin in Mycena chlorophos. McH3H hydroxylates hispidin in an NADPH/O₂-dependent reaction, producing light-emitting oxyluciferin .
Applications and Industrial Relevance
Therapeutic Applications
-
Neuroprotection: Modulates Nrf2/ARE pathways to combat oxidative stress in neurodegenerative diseases .
-
Antidiabetic Effects: Enhances GLUT4 translocation in adipocytes, improving glucose uptake .
Bioluminescence Imaging
Engineered McH3H variants enable NADH-dependent hispidin hydroxylation, expanding bioluminescence tools for live-cell imaging .
Stability and Degradation
Hispidin degrades under UV light and alkaline conditions, forming quinones and dimers . Stabilization strategies include:
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume